molecular formula C10H14N2O2S2 B8455641 Ethyl 2-(Thiomorpholin-4-yl)thiazole-4-carboxylate

Ethyl 2-(Thiomorpholin-4-yl)thiazole-4-carboxylate

Cat. No. B8455641
M. Wt: 258.4 g/mol
InChI Key: YWIPNMCASRHLOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04933355

Procedure details

The reaction described in Preparation 15 was repeated, but using 1.5 g of ethyl 2-(thiomorpholin-4-yl)thiazole -4-carboxylate, 0.26 g of lithium aluminum hydride and 15 ml of tetrahydrofuran, giving the title compound as a colorless powder.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[S:8][CH:9]=[C:10]([C:12](OCC)=[O:13])[N:11]=2)[CH2:6][CH2:5][S:4][CH2:3][CH2:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[N:1]1([C:7]2[S:8][CH:9]=[C:10]([CH2:12][OH:13])[N:11]=2)[CH2:6][CH2:5][S:4][CH2:3][CH2:2]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
N1(CCSCC1)C=1SC=C(N1)C(=O)OCC
Step Two
Name
Quantity
0.26 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction described in Preparation 15

Outcomes

Product
Name
Type
product
Smiles
N1(CCSCC1)C=1SC=C(N1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.